5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H19BrN4O and its molecular weight is 363.259. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Researchers have developed novel pyrimidine derivatives like 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine. These derivatives are used to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives and further modified to obtain various secondary amine derivatives (Rahimizadeh et al., 2007).
- In another study, compounds like 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine have been synthesized for developing 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the advancement of heterocyclic chemistry (Rahimizadeh et al., 2006).
Chemical and Biological Properties
- The compound 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used to synthesize a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. These biheterocycles are of interest due to their potential biological properties and applications in medicinal chemistry (Aquino et al., 2017).
Pharmaceutical Development
- The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation is a notable development. This demonstrates the role of pyrimidine derivatives in diagnostic imaging and neurology (Wang et al., 2018).
Computational Studies and Applications
- The study of adsorption and corrosion inhibition properties of piperidine derivatives, including pyrimidine derivatives, on iron corrosion has been explored. These findings are significant in material science and industrial chemistry (Kaya et al., 2016).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound contains functional groups that are common in many bioactive molecules, suggesting it may interact with biological targets through mechanisms such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Its structural similarity to other bioactive compounds suggests it could potentially influence a variety of biochemical pathways .
Pharmacokinetics
Its metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .
Properties
IUPAC Name |
5-bromo-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-12-3-2-6-18-15(12)22-11-13-4-7-21(8-5-13)16-19-9-14(17)10-20-16/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCKWTIWWIPBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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